molecular formula C10H8O4 B1236627 2-Hydroxybenzalpyruvate CAS No. 90293-62-2

2-Hydroxybenzalpyruvate

Cat. No. B1236627
CAS RN: 90293-62-2
M. Wt: 192.17 g/mol
InChI Key: HMXOGGUFCBUALL-AATRIKPKSA-N
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Description

(3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid is a pyruvic acid derivative having a 2-hydroxybenzylidene group attached at the 3-position and E-stereochemistry. It derives from a pyruvic acid. It is a conjugate acid of a (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate.

Scientific Research Applications

Enzymatic Activity and Microbial Degradation

  • 2'-Hydroxybenzalpyruvate aldolase, an enzyme purified from a bacterium that degrades naphthalenesulfonates, catalyzes the cleavage of 2'-hydroxybenzalpyruvate into salicylaldehyde and pyruvate. This process is integral to the bacterial degradation pathways for naphthalene and naphthalenesulfonates (Kuhm, Knackmuss, & Stolz, 1993).
  • In pseudomonads metabolizing naphthalene, the oxidation of 1,2-dihydroxynaphthalene leads to 2-hydroxychromene-2-carboxylic acid, which is then converted to 2'-hydroxybenzalpyruvate by another inducible enzyme, illustrating its role in microbial naphthalene metabolism (Barnsley, 1976).

Biochemical Characterization

  • A study on Nocardioides sp., a phenanthrene-degrading bacterium, revealed that trans-2′-carboxybenzalpyruvate hydratase-aldolase can transform trans-2′-carboxybenzalpyruvate to 2-carboxybenzaldehyde and pyruvate. The enzyme's genetic and structural characterization provides insights into its role in phenanthrene degradation (Iwabuchi & Harayama, 1998).

Chemical Synthesis and Reactions

  • 2-Hydroxybenzaldehydes, including 2-hydroxybenzalpyruvate, react efficiently with various alkynes, alkenes, or allenes in the presence of a rhodium catalyst, yielding 2-alkenoylphenols. This demonstrates their utility in chemical synthesis and organic transformations (Kokubo et al., 1999).
  • Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are extensively used in multicomponent reactions (MCRs) for synthesizing various heterocyclic systems, underscoring its importance as a chemical synthon (Heravi et al., 2018).

Computational Studies

  • Computational studies on the acetalization of 2-hydroxybenzaldehyde using halogen acid catalysts provide insights into possible reaction mechanisms, contributing to a deeper understanding of chemical transformations at the molecular level (Yusuf, Roza, & Nasution, 2017).

Spectroscopy and Analytical Applications

  • Spectroscopic studies on Schiff bases derived from 2-hydroxybenzaldehydes offer valuable information on their molecular structure and potential applications in analytical chemistry (Issa, Khedr, & Rizk, 2008).

properties

CAS RN

90293-62-2

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

(E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+

InChI Key

HMXOGGUFCBUALL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)O

SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O

Other CAS RN

90293-62-2

synonyms

2-hydroxybenzalpyruvate
4-(2-hydroxyphenyl)-2-oxo-3-butenoic acid
ortho-hydroxybenzalpyruvate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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